Atropine sulfate
Overview
Description
Atropine sulfate is a tropane alkaloid derived from plants of the Solanaceae family, such as Atropa belladonna (deadly nightshade), Datura stramonium (jimsonweed), and Mandragora officinarum (mandrake). It is a racemic mixture of d-hyoscyamine and l-hyoscyamine, with only l-hyoscyamine being pharmacologically active . This compound is commonly used in medicine as an antimuscarinic agent to treat various conditions, including bradycardia, organophosphate poisoning, and to reduce salivation during surgery .
Scientific Research Applications
Atropine sulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of the parasympathetic nervous system and muscarinic receptors.
Medicine: Used to treat bradycardia, organophosphate poisoning, and to reduce salivation during surgery.
Industry: Utilized in the production of pharmaceuticals and as a precursor for other chemical compounds.
Mechanism of Action
Safety and Hazards
Future Directions
Future therapies must be designed for improvement of the symptoms of dry eyes and dry mouth, extraglandular disease, and fatigue and cognitive deficits . Innovative directions involving interactions with neuroscientists and neuropsychiatrists together or combined with new immune targeting may hold promise for better treating pSS .
Preparation Methods
Synthetic Routes and Reaction Conditions: Atropine sulfate can be synthesized through a one-pot process involving the reaction of acetyltropoyl chloride with tropine, followed by treatment with an acid to form atropine . Another method involves the reaction of alpha-formoxyl phenylacetic acid tropeine with potassium borohydride in the presence of alcohol and chloroform, followed by crystallization and purification steps .
Industrial Production Methods: Industrial production of this compound often involves the extraction of hyoscyamine from plant sources, followed by racemization to produce atropine. The extracted hyoscyamine is dissolved in acetone, decolorized with activated carbon, and then treated with acid to form hyoscyamine sulfate. This is then racemized by heating, followed by crystallization and purification to obtain this compound .
Chemical Reactions Analysis
Types of Reactions: Atropine sulfate undergoes various chemical reactions, including:
Hydrolysis: Atropine can be hydrolyzed to tropine and tropic acid.
Oxidation: Atropine can be oxidized to form tropinone.
Substitution: Atropine can undergo substitution reactions, particularly at the ester group.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can be used for hydrolysis.
Oxidation: Oxidizing agents like potassium permanganate can be used.
Substitution: Reagents like phenylacetyl chloride can be used for substitution reactions.
Major Products:
Hydrolysis: Tropine and tropic acid.
Oxidation: Tropinone.
Substitution: Various substituted tropane derivatives.
Comparison with Similar Compounds
- Scopolamine
- Anisodamine
- Anisodine
- Tiotropium
Atropine sulfate stands out for its versatility and effectiveness in treating a variety of medical conditions, making it an invaluable compound in both clinical and research settings.
Properties
IUPAC Name |
[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;sulfuric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3.H2O4S/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;1-5(2,3)4/h2-6,13-16,19H,7-11H2,1H3;(H2,1,2,3,4)/t13-,14+,15?,16?; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFQPODMEGSXHC-ZZJGABIISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2472-17-5, 55-48-1 | |
Record name | Atropine, sulfate (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002472175 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Atropine sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.214 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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